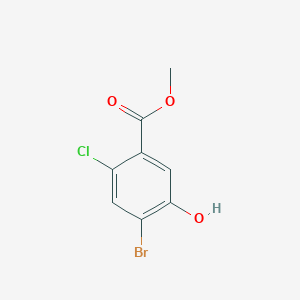![molecular formula C6H11BrClN B12850413 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride involves several steps. One common method is the photochemical [2+2] cycloaddition reaction, which is used to create the bicyclo[2.1.1]hexane core . This reaction can be followed by various derivatization steps to introduce the bromine and amine groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using specialized equipment and conditions .
Análisis De Reacciones Químicas
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Addition Reactions: The compound can participate in addition reactions, particularly at the double bonds in the bicyclic structure.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This can affect various biological pathways and processes, making it a valuable tool for studying these mechanisms .
Comparación Con Compuestos Similares
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentanes and bicyclo[3.1.1]heptanes . While all these compounds share a similar three-dimensional structure, this compound is unique due to the presence of the bromine and amine groups, which confer specific chemical properties and reactivity .
Similar compounds include:
- Bicyclo[1.1.1]pentane derivatives
- Bicyclo[3.1.1]heptane derivatives
These compounds are often used as bioisosteres in drug design, providing a scaffold for the development of new pharmaceuticals .
Propiedades
Fórmula molecular |
C6H11BrClN |
|---|---|
Peso molecular |
212.51 g/mol |
Nombre IUPAC |
4-bromobicyclo[2.1.1]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10BrN.ClH/c7-5-1-2-6(8,3-5)4-5;/h1-4,8H2;1H |
Clave InChI |
MHYLKAZRQHXZJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1(C2)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
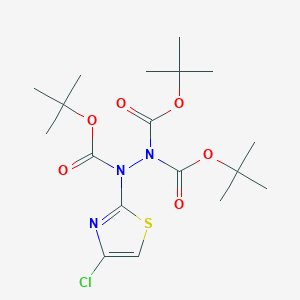
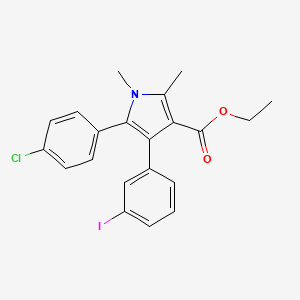
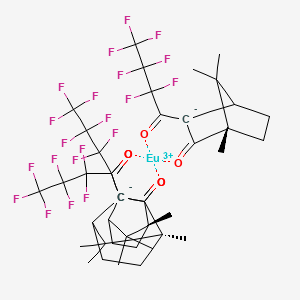
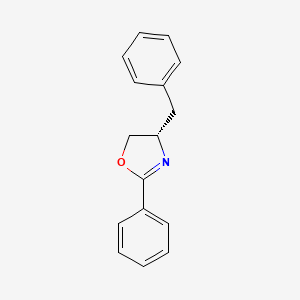
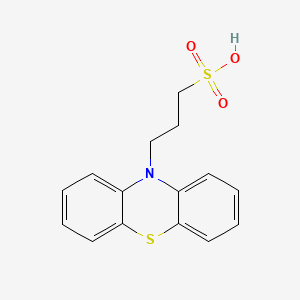
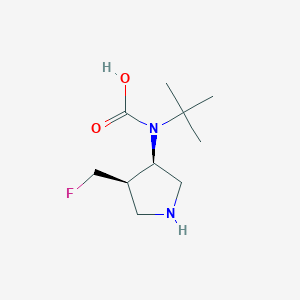
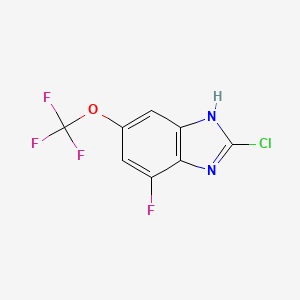

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
